molecular formula C6H12O3 B14673861 Ethyl propan-2-yl carbonate CAS No. 35363-39-4

Ethyl propan-2-yl carbonate

Cat. No.: B14673861
CAS No.: 35363-39-4
M. Wt: 132.16 g/mol
InChI Key: AEHVMUMGWLAZNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is characterized by its unique structure, which includes a carbonate group and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl propan-2-yl carbonate typically involves the reaction of ethyl chloroformate with propan-2-ol in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, this compound can be produced using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts such as zinc chloride can enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl propan-2-yl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various alcohols, ethers, and substituted carbonates .

Scientific Research Applications

Ethyl propan-2-yl carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl propan-2-yl carbonate involves its interaction with nucleophiles, leading to the formation of various products. The carbonate group acts as an electrophile, making it susceptible to nucleophilic attack. This interaction can lead to the formation of esters, ethers, and other derivatives .

Comparison with Similar Compounds

Uniqueness: Ethyl propan-2-yl carbonate is unique due to its specific combination of ethyl and propan-2-yl groups, which imparts distinct chemical properties and reactivity compared to other carbonates .

Properties

IUPAC Name

ethyl propan-2-yl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4-8-6(7)9-5(2)3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHVMUMGWLAZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590896
Record name Ethyl propan-2-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35363-39-4
Record name Ethyl propan-2-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.